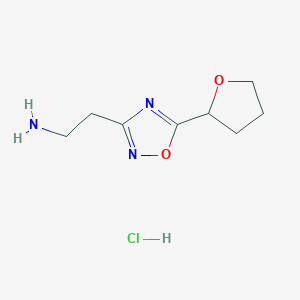

2-(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom . It also contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also has an ethanamine group and a hydrochloride group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydrofuran and oxadiazole rings would likely contribute significantly to the compound’s three-dimensional structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the tetrahydrofuran, oxadiazole, ethanamine, and hydrochloride groups could make the compound reactive towards certain reagents .Scientific Research Applications

Antitumor Activity

The structural design and synthesis of novel 1,2,4-oxadiazole derivatives, including those related to the target compound, have been explored for their potential antitumor activity. A study conducted by Maftei et al. (2016) in Tetrahedron reported the synthesis of bioactive moieties that incorporate oxadiazole rings, aiming to improve molecule lipophilicity for enhanced cell wall barrier transport. Among the synthesized compounds, one exhibited significant potency with a mean IC50 value of 5.66 μM across a panel of 12 cell lines, demonstrating the potential of oxadiazole derivatives in cancer treatment (Maftei et al., 2016).

Antimicrobial Activity

Oxadiazole derivatives have shown considerable antimicrobial properties. Oliveira et al. (2012) synthesized a series of new 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against several strains of Staphylococcus aureus. These compounds demonstrated strong activity with minimum inhibitory concentrations (MICs) ranging between 4 μg/mL to 32 μg/mL. This study highlights the potential of oxadiazole derivatives, including the compound , as promising candidates for antibacterial drug development (Oliveira et al., 2012).

Corrosion Inhibition

The application of 1,3,4-oxadiazole derivatives extends to the field of corrosion inhibition. Al-amiery et al. (2021) investigated the use of a furan derivative incorporating the 1,3,4-oxadiazole ring as a corrosion inhibitor for mild steel in hydrochloric acid solution. The study found that the compound exhibited significant anticorrosion characteristics, with the highest inhibition efficiency of 79.49% at the highest inhibitor concentration studied. This opens up avenues for using oxadiazole derivatives in protecting metals against corrosion in acidic environments (Al-amiery et al., 2021).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound has promising biological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it could be studied for use in chemical synthesis .

properties

IUPAC Name |

2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c9-4-3-7-10-8(13-11-7)6-2-1-5-12-6;/h6H,1-5,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAHVKDQGWQMJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NC(=NO2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxyphenyl)-5-methylbenzo[d]thiazole](/img/structure/B566921.png)

![3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine](/img/structure/B566924.png)

![1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B566936.png)